3-Fluoro-4-nitrophenyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

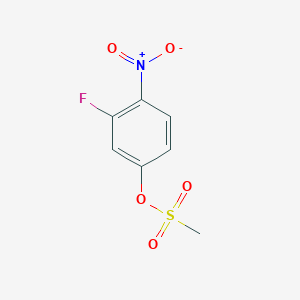

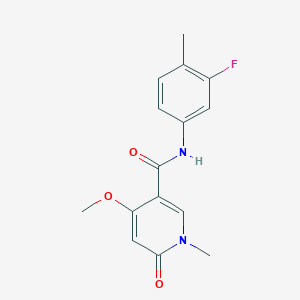

3-Fluoro-4-nitrophenyl methanesulfonate is a chemical compound with the molecular formula C7H6FNO5S . It has a molecular weight of 235.19 . This compound is used in various chemical reactions and has applications in the field of materials chemistry .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrophenyl methanesulfonate consists of a benzene ring substituted with a fluoro group at the 3rd position, a nitro group at the 4th position, and a methanesulfonate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline .Physical And Chemical Properties Analysis

3-Fluoro-4-nitrophenyl methanesulfonate has a molecular weight of 235.19 . The compound is typically stored in a refrigerated environment .Applications De Recherche Scientifique

Enantioselective Synthesis

3-Fluoro-4-nitrophenyl methanesulfonate is involved in the enantioselective synthesis of fluorinated derivatives. The organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is facilitated by secondary amines, producing fluorinated derivatives with good yields and excellent enantioselectivities (Kamlar et al., 2010).

Catalytic Reactions

It also plays a role in asymmetric conjugate addition reactions. For instance, the conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones catalyzed by binaphthyl-derived organocatalysts highlights its importance in producing chiral organofluorine compounds, which are significant in various fields like biochemistry and material science (Moon & Kim, 2012).

Synthesis of Vinyl Fluorides

Another application is in the synthesis of vinyl fluorides. The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, derived from fluoromethyl phenyl sulfone, undergoes the Horner-Wittig reaction to yield α-fluoro-α,β-unsaturated sulfones. This provides a method for producing vinyl fluorides, where the fluorine source can vary (McCarthy et al., 1990).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of compounds related to 3-Fluoro-4-nitrophenyl methanesulfonate, such as the study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, provide insights into its chemical behavior and potential applications in various fields (Binkowska et al., 2001).

Safety and Hazards

Orientations Futures

The versatile applications of similar compounds, such as 4-fluoro-3-nitrophenyl azide, in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics have been highlighted . This suggests potential future directions for the use of 3-Fluoro-4-nitrophenyl methanesulfonate in similar applications.

Mécanisme D'action

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, plays a significant role in the synthesis of various organic compounds .

Result of Action

In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(3-fluoro-4-nitrophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPALWRYCGGBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)